3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound known for its distinctive structural components and significant applications in various scientific fields Structurally, it features a brominated benzamide moiety, integrated with an ethanesulfonyl-modified tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the following steps:
Bromination: : Introduction of the bromine atom to the benzamide core, usually through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) chloride.
Sulfonation: : This step involves the attachment of the ethanesulfonyl group to the tetrahydroquinoline moiety. This can be achieved by reacting ethanesulfonyl chloride with tetrahydroquinoline under basic conditions (e.g., using a base like triethylamine).
Coupling: : Finally, the brominated benzamide is coupled with the sulfonated tetrahydroquinoline using a suitable coupling reagent, such as a peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to form the final product.
Industrial Production Methods
In industrial settings, the production methods are scaled up with the use of continuous flow reactors to ensure high efficiency and yield. Parameters such as temperature, pressure, and reaction time are carefully controlled to optimize production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : The reduction of the ethanesulfonyl group can be achieved using hydrogenation techniques, often employing palladium on carbon (Pd/C) as a catalyst.
Substitution: : The bromine atom in the benzamide ring is a site for nucleophilic substitution reactions. Typical reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃
Reduction: : H₂ with Pd/C, LiAlH₄
Substitution: : NaOMe, KOtBu
Major Products
The primary products formed depend on the specific reactions. For example, oxidation typically results in quinoline derivatives, while substitution could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is valuable in several domains:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential role as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug development.
Industry: : Utilized in the production of specialty chemicals, including advanced materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets, such as proteins or enzymes. By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects. The sulfonyl group is critical for binding affinity and specificity, while the bromine atom aids in the compound's reactivity and stability.
Comparison with Similar Compounds
Compared to other similar compounds, 3-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its distinct structural features and reactivity profile. Similar compounds might include:
3-bromo-N-(1-sulfonyl)-1,2,3,4-tetrahydroquinoline
3-bromo-N-[(1-ethanesulfonyl)tetrahydroquinolin-6-yl]benzamide derivatives
These compounds share some structural elements but differ in their specific substituents and overall chemical behavior.
Properties
IUPAC Name |
3-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-25(23,24)21-10-4-6-13-12-16(8-9-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNIHGIOANPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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